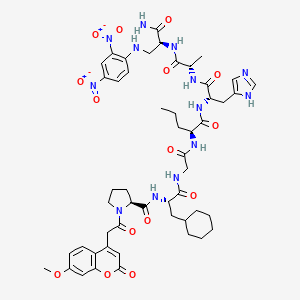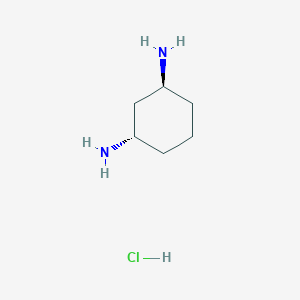![molecular formula C7H13ClN2 B1494441 Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride](/img/structure/B1494441.png)
Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride is a chemical compound with a complex structure that includes a cyclopentyl ring, an amino group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentyl ring, introduction of the amino group, and the nitrile group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and their implications.
Comparison with Similar Compounds
Similar Compounds
- Rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride
- Rac-2-[(1R,3S)-3-aminocyclopentyl]acetate
Uniqueness
Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H13ClN2 |
|---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
2-[(1R,3S)-3-aminocyclopentyl]acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c8-4-3-6-1-2-7(9)5-6;/h6-7H,1-3,5,9H2;1H/t6-,7-;/m0./s1 |
InChI Key |
VUSFXQAGYDHBGU-LEUCUCNGSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC#N)N.Cl |
Canonical SMILES |
C1CC(CC1CC#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B1494367.png)


![alpha-D-Man-[1->4]-alpha-D-Man-1->OMe](/img/structure/B1494383.png)








![Disodium;[(2S,3R)-3,4-dihydroxy-1-methoxybutan-2-yl] phosphate](/img/structure/B1494425.png)
